molecular formula C14H32O10P2 B609896 2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate CAS No. 1807539-03-2

2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate

Cat. No.: B609896
CAS No.: 1807539-03-2
M. Wt: 422.35
InChI Key: WGTDVLYYVZBRNQ-UHFFFAOYSA-N
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Description

2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate is a hydrophilic polyethylene glycol (PEG) derivative. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The hydrophilic properties of this compound enhance the water solubility of compounds in aqueous media .

Mechanism of Action

Target of Action

PEG4-bis(phosphonic acid diethyl ester) is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of PEG4-bis(phosphonic acid diethyl ester) involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PEG4-bis(phosphonic acid diethyl ester) serves as this linker, enabling the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC. This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathways affected by PEG4-bis(phosphonic acid diethyl ester) are those involved in protein degradation. By facilitating the degradation of specific target proteins, PEG4-bis(phosphonic acid diethyl ester) can influence various cellular processes depending on the function of the target protein .

Pharmacokinetics

As a hydrophilic peg linker, it is known to increase the water solubility of compounds in aqueous media , which could potentially enhance the bioavailability of the PROTACs it is used to synthesize.

Result of Action

The result of the action of PEG4-bis(phosphonic acid diethyl ester) is the selective degradation of target proteins. This can lead to a variety of molecular and cellular effects, depending on the specific function of the degraded protein .

Action Environment

The action of PEG4-bis(phosphonic acid diethyl ester) can be influenced by various environmental factors. For instance, its hydrophilic properties can enhance the solubility of the PROTACs it is used to synthesize in aqueous environments . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate typically involves the reaction of PEG with phosphonic acid diethyl ester groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures (-20°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate primarily undergoes substitution reactions due to the presence of ester groups. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of phosphonic acid derivatives .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives and substituted PEG compounds, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate is unique due to its specific functional groups that allow for versatile chemical modifications. Its hydrophilic nature enhances the solubility of compounds, making it particularly useful in aqueous environments. Additionally, its role in the synthesis of PROTACs highlights its importance in targeted protein degradation, a promising approach in drug development .

Properties

IUPAC Name

2-[2-(2-diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32O10P2/c1-5-19-25(15,20-6-2)23-13-11-17-9-10-18-12-14-24-26(16,21-7-3)22-8-4/h5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTDVLYYVZBRNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OCCOCCOCCOP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807539-03-2
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807539-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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